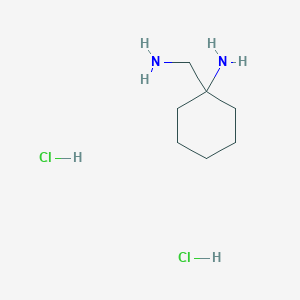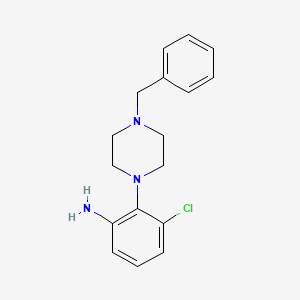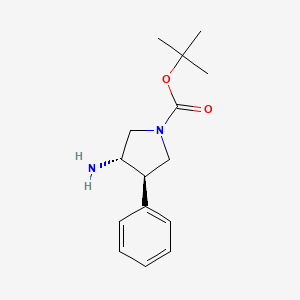![molecular formula C11H17BN2O3 B1285554 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-ethanone CAS No. 1150561-76-4](/img/structure/B1285554.png)
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-ethanone
Übersicht
Beschreibung
The compound “1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-ethanone” is a complex organic molecule that contains a pyrazole ring and a boronic ester group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the reaction of boronic acids or boronic esters with other organic compounds .
Chemical Reactions Analysis
Boronic esters are commonly used in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds . The pyrazole ring can also participate in various chemical reactions, but the specific reactions would depend on the other groups present in the molecule.
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling Reactions
1-Acetyl-1H-pyrazole-4-boronic acid, pinacol ester: is widely utilized in Suzuki-Miyaura cross-coupling reactions . This reaction is a powerful tool in organic chemistry for forming carbon-carbon bonds. The compound acts as a boron-based reagent, coupling with various halides under palladium catalysis to synthesize diverse biaryl structures. These structures are significant in the development of pharmaceuticals and complex organic materials.
Ruthenium-Catalyzed Asymmetric Hydrogenation
The compound serves as a reagent in ruthenium-catalyzed asymmetric hydrogenation . This process is crucial for producing chiral molecules with high enantiomeric excess. Such molecules are essential in the synthesis of active pharmaceutical ingredients (APIs) where the chirality of the molecule can significantly affect the drug’s efficacy and safety.
Development of Vascular Endothelial Growth Factor (VEGF) Inhibitors
Researchers use this compound to prepare inhibitors of VEGF . VEGF plays a pivotal role in angiogenesis, the formation of new blood vessels, which is a critical process in cancer progression. By inhibiting VEGF, these compounds can potentially serve as therapeutic agents in the treatment of various cancers by hindering tumor growth and metastasis.
Synthesis of Aurora Kinase Inhibitors
The compound is instrumental in synthesizing inhibitors of Aurora kinases . These enzymes are involved in the regulation of cell division and have been identified as potential targets for cancer therapy. Inhibitors developed using this compound could lead to new treatments for cancers characterized by abnormal cell proliferation.
RHO/ROCK Pathway Modulation
It is also employed in the preparation of modulators for the RHO/ROCK pathway . This signaling pathway is significant in cell motility, proliferation, and apoptosis. Modulating this pathway has therapeutic potential in treating cardiovascular diseases, neurological disorders, and cancer.
Janus Kinase 2 (JAK2) Inhibition
This compound is used in the development of JAK2 inhibitors . JAK2 is a tyrosine kinase that, when dysregulated, can lead to myeloproliferative disorders. Inhibitors targeting JAK2 can be effective in treating conditions such as polycythemia vera and myelofibrosis.
c-MET and ALK Inhibition
The compound aids in creating inhibitors for c-MET and ALK . Both c-MET and ALK are receptor tyrosine kinases implicated in the development and progression of several types of cancer. Inhibitors that target these kinases are being investigated for their potential to treat cancers with alterations in these pathways.
S-Nitrosothiol Reductase and CDC7 Inhibition
Lastly, it is utilized in the synthesis of inhibitors for S-nitrosothiol reductase and CDC7 . S-nitrosothiol reductase plays a role in nitric oxide signaling, while CDC7 is essential for DNA replication. Inhibitors of these enzymes have applications in cardiovascular research and as antiproliferative agents, respectively.
Wirkmechanismus
Target of Action
Similar boronic acid derivatives are known to be involved in various reactions as reagents for the preparation of different compounds .
Mode of Action
The compound is a useful reagent for Suzuki-Miyaura cross-couplings . It is involved in several reactions as a reagent for the preparation of aminothiazoles, amino-pyrido-indol-carboxamides, and pyridine derivatives . The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is exceptionally mild and functional group tolerant, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound is a solid and appears white to light yellow .
Result of Action
The compound is involved in several reactions as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .
Action Environment
It is recommended to ensure adequate ventilation and use personal protective equipment as required to avoid dust formation .
Eigenschaften
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O3/c1-8(15)14-7-9(6-13-14)12-16-10(2,3)11(4,5)17-12/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXOQGDPSCOOLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590348 | |
| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-ethanone | |
CAS RN |
1150561-76-4 | |
| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1150561-76-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



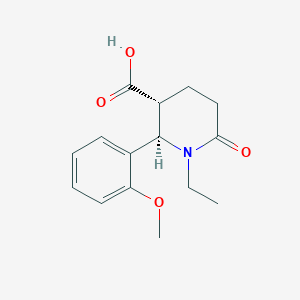
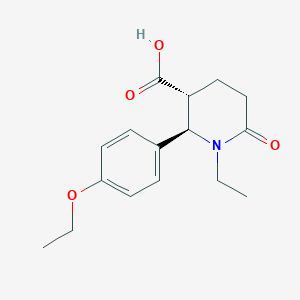
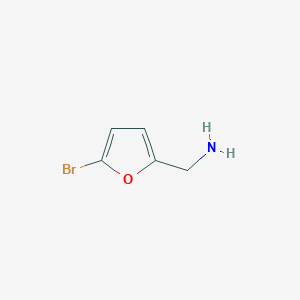


![4-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B1285504.png)

